Cas no 10130-23-1 (2-Phenyl-3-methylquinoxaline)

2-Phenyl-3-methylquinoxaline Chemical and Physical Properties
Names and Identifiers
-
- Quinoxaline,2-methyl-3-phenyl-
- 2-Methyl-3-phenylquinoxaline
- 2-phenyl-3-methyl-Quinoxaline
- 2-Methyl-3-phenyl-chinoxalin
- 2-methyl-3-phenyl-quinoxaline
- AC1L861M
- CHEMBL70063
- KB-231430
- methylphenylquinoxaline
- NSC405266
- SureCN923856
- 2-Phenyl-3-methylquinoxaline
- PD019766
- DTXSID20323945
- GEO-03267
- MFCD06653553
- Quinoxaline, 2-methyl-3-phenyl-
- AKOS025404288
- NSC-405266
- SCHEMBL923856
- 10130-23-1
- NSC 405266
- DTXCID30275062
- DB-261394
-
- MDL: MFCD06653553
- Inchi: InChI=1S/C15H12N2/c1-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10H,1H3
- InChI Key: FPAQDFDMDUFBPS-UHFFFAOYSA-N
- SMILES: CC1=NC2=CC=CC=C2N=C1C3=CC=CC=C3
Computed Properties
- Exact Mass: 220.10016
- Monoisotopic Mass: 220.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- PSA: 25.78
- LogP: 3.60520
2-Phenyl-3-methylquinoxaline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68624-5g |
2-phenyl-3-methyl-Quinoxaline |
10130-23-1 | 98% | 5g |
¥5443.00 | 2022-04-26 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52241-5g |
2-Methyl-3-phenylquinoxaline, 97% |
10130-23-1 | 97% | 5g |
¥5324.00 | 2023-05-08 | |
Chemenu | CM221147-1g |
2-Methyl-3-phenylquinoxaline |
10130-23-1 | 95% | 1g |
$174 | 2023-01-13 | |
Chemenu | CM221147-5g |
2-Methyl-3-phenylquinoxaline |
10130-23-1 | 95% | 5g |
$509 | 2021-08-04 | |
Alichem | A019124476-5g |
2-Methyl-3-phenylquinoxaline |
10130-23-1 | 97% | 5g |
$565.76 | 2023-09-04 | |
TRC | Q765328-1g |
2-Phenyl-3-methylquinoxaline |
10130-23-1 | 1g |
$ 285.00 | 2022-06-02 | ||
TRC | Q765328-1000mg |
2-Phenyl-3-methylquinoxaline |
10130-23-1 | 1g |
$345.00 | 2023-05-17 | ||
1PlusChem | 1P008T7R-1g |
2-Phenyl-3-methylquinoxaline |
10130-23-1 | ≥97% | 1g |
$166.00 | 2025-02-24 | |
A2B Chem LLC | AE10311-1g |
2-Phenyl-3-methylquinoxaline |
10130-23-1 | ≥97% | 1g |
$106.00 | 2024-04-20 | |
TRC | Q765328-500mg |
2-Phenyl-3-methylquinoxaline |
10130-23-1 | 500mg |
$265.00 | 2023-05-17 |
2-Phenyl-3-methylquinoxaline Related Literature
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Thanusha Thatikonda,Umed Singh,Srinivas Ambala,Ram A. Vishwakarma,Parvinder Pal Singh Org. Biomol. Chem. 2016 14 4312
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Shivaji V. More,M. N. V. Sastry,Ching-Fa Yao Green Chem. 2006 8 91
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Chiara Faverio,Monica Fiorenza Boselli,Fabrizio Medici,Maurizio Benaglia Org. Biomol. Chem. 2020 18 7789
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4. 568. Quinoxaline N-oxides. Part II. Oxides of Py-substituted quinoxalinesJ. K. Lanquist,G. J. Stacey J. Chem. Soc. 1953 2822
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Adam H. Day,Martin H. übler,Hannah L. Best,Emyr Lloyd-Evans,Robert J. Mart,Ian A. Fallis,Rudolf K. Allemann,Eman A. H. Al-Wattar,Nathaniel I. Keymer,Niklaas J. Buurma,Simon J. A. Pope Chem. Sci. 2020 11 1599
Additional information on 2-Phenyl-3-methylquinoxaline
Introduction to 2-Phenyl-3-methylquinoxaline (CAS No. 10130-23-1)
2-Phenyl-3-methylquinoxaline, identified by the Chemical Abstracts Service Number (CAS No.) 10130-23-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoxaline family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural framework of 2-Phenyl-3-methylquinoxaline consists of a fused benzene ring and a pyrazine ring, with a phenyl group and a methyl group substituents, which contribute to its unique chemical properties and reactivity.
The synthesis of 2-Phenyl-3-methylquinoxaline typically involves multi-step organic reactions, often starting from readily available precursors such as aniline derivatives and malononitrile. The introduction of the phenyl and methyl groups at specific positions on the quinoxaline core is crucial for modulating its biological activity. Researchers have explored various synthetic pathways to optimize yield and purity, leveraging advances in catalytic methods and purification techniques. These efforts have led to more efficient and scalable production processes, making 2-Phenyl-3-methylquinoxaline more accessible for further investigation.
In recent years, 2-Phenyl-3-methylquinoxaline has been studied for its potential pharmacological effects. The quinoxaline scaffold is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Preliminary studies have suggested that 2-Phenyl-3-methylquinoxaline may interfere with key cellular processes in pathogens and cancer cells, making it a promising candidate for drug development. Specifically, its ability to inhibit certain enzymes and receptors has been of particular interest to researchers seeking novel therapeutic agents.
One of the most compelling aspects of 2-Phenyl-3-methylquinoxaline is its structural versatility, which allows for the development of derivatives with enhanced or modified biological activities. By incorporating additional functional groups or altering the substitution patterns, chemists can fine-tune the properties of this compound to target specific diseases or conditions more effectively. This flexibility has spurred interest in computational chemistry and molecular modeling approaches to predict the behavior of 2-Phenyl-3-methylquinoxaline derivatives before experimental synthesis.
Recent advancements in drug discovery technologies have enabled high-throughput screening (HTS) of compounds like 2-Phenyl-3-methylquinoxaline, allowing researchers to identify lead candidates more rapidly. These screens have highlighted several promising derivatives with improved potency and selectivity. For instance, modifications at the phenyl ring have been shown to enhance binding affinity to certain protein targets, while changes at the methyl-substituted position can influence metabolic stability. Such findings underscore the importance of structure-activity relationships (SAR) in optimizing quinoxaline-based drugs.
The pharmacokinetic profile of 2-Phenyl-3-methylquinoxaline is another critical factor in its development as a therapeutic agent. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) properties to better understand how it behaves within the body. Initial data suggest that this compound exhibits moderate solubility in both water and lipids, which could impact its bioavailability and tissue distribution. Further research is needed to optimize these parameters through structural modifications or formulation strategies.
From a medicinal chemistry perspective, 2-Phenyl-3-methylquinoxaline serves as a valuable scaffold for developing new drugs. Its unique chemical properties make it amenable to various functionalization strategies, allowing for the creation of libraries of compounds with tailored biological effects. Collaborative efforts between synthetic chemists and biologists are essential for translating these findings into clinical applications. By combining experimental synthesis with computational modeling, researchers can accelerate the discovery process and bring novel therapeutics to market more efficiently.
The future directions for research on 2-Phenyl-3-methylquinoxaline include exploring its potential in treating neurological disorders and chronic diseases. Preliminary data indicate that certain derivatives may interact with neurotransmitter systems or modulate inflammatory pathways relevant to conditions such as Alzheimer's disease or rheumatoid arthritis. While much work remains before these compounds can be translated into clinical use, their promise as starting points for drug development is clear.
In conclusion,2-Phenyl-3-methylquinoxaline (CAS No. 10130-23-1) represents an exciting area of investigation in pharmaceutical chemistry. Its unique structure, combined with its demonstrated biological activities, makes it a compelling candidate for further study. As research continues to uncover new therapeutic applications and synthetic methodologies,2-Phenyl-3-methylquinoxaline is poised to play an important role in the development of next-generation medicines.
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